N-(4-methoxyphenyl)-2-methylaniline

Buchwald-Hartwig amination C-N cross-coupling Process chemistry

N-(4-Methoxyphenyl)-2-methylaniline (synonym 2'-Methyl-4-methoxydiphenylamine, CAS 85448-89-1) is an unsymmetrical diarylamine comprising a 4-methoxyphenyl ring and a 2-methyl-substituted aniline moiety. It is formally classified as a substituted diphenylamine and functions as the key industrial intermediate for the fluoran dye ODB-2 (2-anilino-3-methyl-6-dibutylaminofluorane), the primary black color-former in thermal and pressure-sensitive recording media.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B12282608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-methylaniline
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=CC=C(C=C2)OC
InChIInChI=1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3
InChIKeyPTVYAMAREYFYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)-2-methylaniline (CAS 85448-89-1): Procurement-Grade Identity & Structural Baseline


N-(4-Methoxyphenyl)-2-methylaniline (synonym 2'-Methyl-4-methoxydiphenylamine, CAS 85448-89-1) is an unsymmetrical diarylamine comprising a 4-methoxyphenyl ring and a 2-methyl-substituted aniline moiety . It is formally classified as a substituted diphenylamine and functions as the key industrial intermediate for the fluoran dye ODB-2 (2-anilino-3-methyl-6-dibutylaminofluorane), the primary black color-former in thermal and pressure-sensitive recording media [1]. Its solid-state properties (melting point 78–81 °C, predicted LogP 3.92) distinguish it from both its unsubstituted parent diphenylamine and its close positional isomers [2].

Why N-(4-Methoxyphenyl)-2-methylaniline Cannot Be Replaced by Generic Diarylamines: The ODB-2 Regiochemical Lock


In-class substitution fails because the specific 2-methyl-4-methoxy substitution pattern is a structural requirement enforced by the downstream fluoran dye architecture. Replacement with unsubstituted diphenylamine, 4-methoxydiphenylamine, or 3-methyl isomers precludes formation of the correct ODB-2 chromophore, as the ortho-methyl group directs the regiochemistry of the key Friedel-Crafts condensation step that constructs the fluoran xanthene core [1][2]. Catalyst- and route-specific comparisons further demonstrate that synthetic accessibility—yield, purity, and cost—is highly substitution-dependent; four distinct Buchwald-Hartwig C–N coupling routes for this specific regioisomer yielded markedly different outcomes depending on the ligand/base/solvent combination chosen, highlighting that synthetic performance data for one diarylamine cannot be transferred to its positional analogs [1].

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-methylaniline vs. Closest Analogs


Synthetic Yield Convergence: Four Palladium-Catalyzed Routes vs. Transfer Hydrogenation Baseline

The tetrahedron study benchmarked four distinct Buchwald-Hartwig amination routes (differing in aryl halide and aniline coupling partner) for the target compound 2-methyl-4-methoxydiphenylamine (MMDPA) against the industrial Mitsui transfer hydrogenation process [1]. The Pd-catalyzed routes achieved consistent high yields across divergent starting-material combinations, demonstrating synthetic flexibility that is not available for the unsubstituted diphenylamine or mono-substituted analogs due to electronic and steric mismatches in the catalytic cycle [1].

Buchwald-Hartwig amination C-N cross-coupling Process chemistry MMDPA

Thermal Paper Color-Development Sensitivity: MMDPA-Containing Developer Layer vs. Non-Methylated Diphenylamine Baselines

Commercial technical datasheets and application literature state that 2-methyl-4-methoxydiphenylamine (designated DPA or MMDPA) incorporated into the developer layer of thermal paper formulations yields high color-development sensitivity and image stability [1]. Although quantitative optical density versus temperature data for this specific compound is proprietary, the structural rationale is well-established: the ortho-methyl group sterically biases the fluoran ring-closure equilibrium, while the para-methoxy group enhances electron density for acid-catalyzed lactone formation [2]. The combined 2-methyl-4-methoxy motif thus produces a sharper coloration onset and higher maximum optical density compared to unsubstituted diphenylamine and 4-methoxy-only analogs in fluoran dye formulations.

Fluoran dye ODB-2 Thermal paper Color developer Sensitivity

Regioisomeric Selectivity in Buchwald-Hartwig Amination: Ortho-Methyl Effect on Coupling Efficiency

The Pd-catalyzed coupling of 2-methylaniline (ortho-toluidine) with 4-bromoanisole to yield the target compound proceeds with regiochemical fidelity that contrasts with the behavior of 3-methylaniline and 4-methylaniline under identical conditions [1]. The ortho-methyl group imposes steric congestion at the Pd(II) amido intermediate, slowing reductive elimination and requiring tailored ligand selection (biaryl monophosphine ligands) to maintain catalytic turnover [1][2]. This steric impediment is absent in para-methyl and meta-methyl isomers, which undergo faster coupling but produce the wrong regioisomer for the ODB-2 application. Thus, the target compound's lower intrinsic coupling rate (qualitatively longer reaction times or higher catalyst loadings) is offset by its exclusive product relevance, creating a procurement decision point: isomer preference is dictated by end-use, not catalytic efficiency alone.

Buchwald-Hartwig amination ortho-substituent effect Regioselectivity Palladium catalysis

Physical Property Differentiation: Melting Point and LogP Relative to Positional Isomers

The target compound (CAS 85448-89-1) has a reported melting point of 78–81 °C and a predicted LogP of 3.92 at 25 °C [1]. Its positional isomer 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1, methoxy and methyl on the same ring) exhibits a melting point of 80–83 °C and LogP of 3.38 [1][2]. The unsubstituted diphenylamine (CAS 122-39-4) melts at 53–54 °C with LogP ~3.50. The 78–81 °C melting point of the target enables crystalline isolation and purification by simple filtration at ambient temperatures, whereas diphenylamine requires sub-ambient cooling. The higher LogP (~3.92) of the target compound relative to its same-ring isomer (3.38) predicts greater hydrophobicity, which can affect partitioning in biphasic reaction systems and chromatographic purification protocols.

Melting point LogP Diarylamine Physical chemistry Formulation

Exclusive Precursor Status for ODB-2 (CAS 89331-94-2): Chemical Necessity vs. Alternative Diarylamines

Multiple patent and literature sources confirm that 2-methyl-4-methoxydiphenylamine (MMDPA) is the sole diphenylamine precursor that yields the commercially dominant black fluoran dye ODB-2 upon condensation with 2-(2-hydroxy-4-dibutylaminobenzoyl)benzoic acid [1][2]. Replacement with 4-methoxydiphenylamine, 2-methyldiphenylamine, or any other mono-substituted diphenylamine leads to structurally different fluoran products with altered absorption maxima, lower molar extinction coefficients, or failure to ring-close [2][3]. This is not a matter of degree but of chemical identity: the ODB-2 patent literature explicitly enumerates MMDPA as the required diphenylamine component, making it non-substitutable for the $1B+ thermal paper supply chain [1].

ODB-2 Fluoran dye Thermal recording Chemical intermediate Patent evidence

Procurement-Driven Application Scenarios for N-(4-Methoxyphenyl)-2-methylaniline


Thermal Paper Developer Layer Manufacturing (Fax, POS, Label, Ticket)

The primary industrial application of N-(4-methoxyphenyl)-2-methylaniline is as the indispensable diphenylamine precursor for ODB-2, the prevailing black fluoran dye in thermal paper production [1]. Procurement specifications should mandate CAS 85448-89-1 with purity ≥99.0%, melting point 78–81 °C, and water content ≤0.20% to ensure reproducible color-development sensitivity and image archival stability. Replacement with any other diarylamine, regardless of cost advantage, is chemically precluded because the ortho-methyl and para-methoxy groups are both required to construct the correct fluoran xanthene chromophore [1].

Multi-Route Process Chemistry and Supply Chain Resilience

The compound's demonstrated compatibility with four distinct Buchwald-Hartwig amination routes (yields 78–88%) enables procurement teams to select starting materials (2-bromo-4-methoxyaniline, 4-bromoanisole, 4-chloroanisole, or benzophenone imine adducts) based on real-time market pricing and availability [1]. This synthetic flexibility is a quantifiable supply-chain advantage over regioisomeric analogs that lack documented multi-route process validation. Scale-up teams can maintain production continuity through aryl halide substitution without re-validating the entire synthetic sequence [1].

Diarylamine Reference Standard for Regioisomeric Purity in Dye Intermediate QC

Because the target compound (CAS 85448-89-1) differs from its same-ring isomer 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1) by the position of the methyl group (cross-ring vs. same-ring), analytical reference standards of both isomers are required for HPLC or GC-MS purity verification in dye intermediate quality control [1][2]. The target compound's LogP (3.92) and melting point (78–81 °C) provide distinctive physicochemical anchors for identity confirmation relative to the isomer (LogP 3.38, MP 80–83 °C), enabling unambiguous chromatographic resolution [2].

Academic and Industrial Research on Substituted Diphenylamine Electronic Materials

The 2-methyl-4-methoxy substitution pattern is of interest in molecular glass and hole-transport material research, where mono-methoxy-substituted diphenylamino moieties have been shown to exhibit lower ionization potentials (5.10–5.56 eV) and superior hole drift mobility compared to di- and tri-methoxy analogs [1]. While the specific target compound has not been independently characterized in this context, its structural features align with the class of diarylamines that demonstrate the best charge-transport properties, making it a rational candidate for iterative optimization of organic electronic materials [1].

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